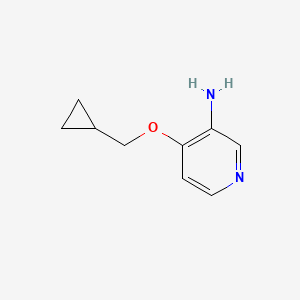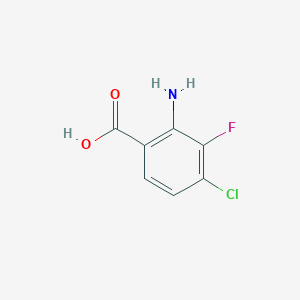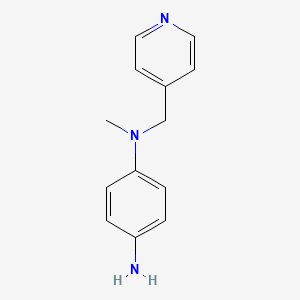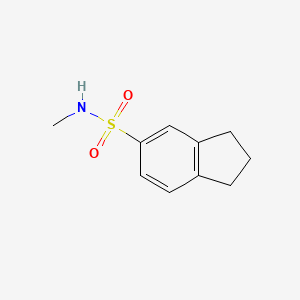amine CAS No. 1040312-38-6](/img/structure/B3076207.png)
[(4-Bromothiophen-2-yl)methyl](pentyl)amine
Vue d'ensemble
Description
“(4-Bromothiophen-2-yl)methylamine” is a chemical compound with the molecular formula C10H16BrNS and a molecular weight of 262.21 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(4-Bromothiophen-2-yl)methylamine” consists of a bromothiophene ring attached to a pentylamine group via a methylene bridge . The presence of the bromine atom on the thiophene ring may influence the compound’s reactivity and interactions.Physical And Chemical Properties Analysis
“(4-Bromothiophen-2-yl)methylamine” has a molecular weight of 262.21 . Other physical and chemical properties such as boiling point and storage conditions were not available in the retrieved data.Applications De Recherche Scientifique
Organic Synthesis and Medicinal Chemistry
Overview: (4-Bromothiophen-2-yl)methylamine, also known as 4-bromothiophene-2-methylamine, is a versatile compound with potential applications in various fields. Let’s explore its specific uses:
B. Electroactive Polymers: Tris(4-(thiophen-2-yl)phenyl)amine-based copolymers, such as P(TTPA-co-DIT), have been electropolymerized on indium tin oxide (ITO) electrodes. These polymers exhibit color changes upon electrochemical switching, making them suitable for applications in sensors, displays, and optoelectronic devices .
C. Biochemical Research: Researchers studying proteomics and biochemical processes can use (4-Bromothiophen-2-yl)methylamine as a biochemical reagent. Its molecular formula is C6H8BrNS, and it has a molecular weight of 206.1 g/mol .
Computational Studies
Density functional theory (DFT) investigations have explored the structural properties of synthesized (4-Bromothiophen-2-yl)methylamine derivatives. Conceptual DFT reactivity descriptors and molecular electrostatic potential analyses provide insights into their reactivity and reacting sites .
Propriétés
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]pentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNS/c1-2-3-4-5-12-7-10-6-9(11)8-13-10/h6,8,12H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAPSMQCKLMZQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCC1=CC(=CS1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Bromothiophen-2-yl)methyl](pentyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[5-Nitro-2-(4-ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B3076156.png)




![N-[2-(4-Methoxyphenoxy)ethyl]-1-propanamine](/img/structure/B3076212.png)

![2-[(2-Fluoro-4-methylphenyl)amino]nicotinic acid](/img/structure/B3076227.png)

![3-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B3076253.png)